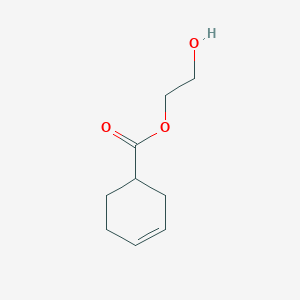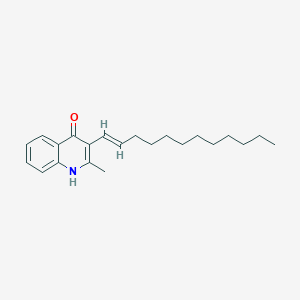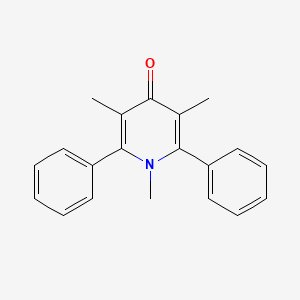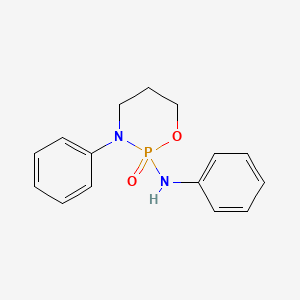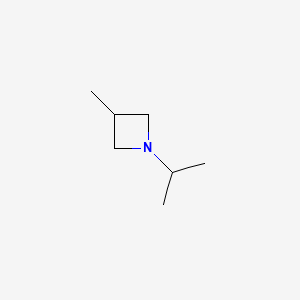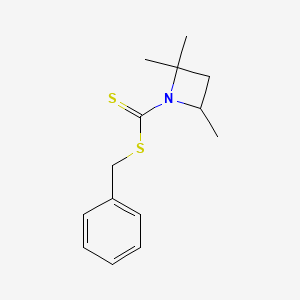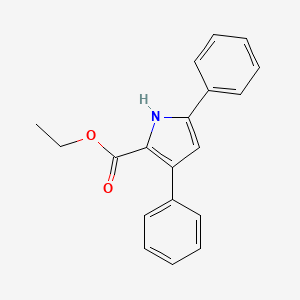![molecular formula C23H26 B14646843 (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 54396-70-2](/img/structure/B14646843.png)
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic heptane core with a diphenylmethylidene group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The diphenylmethylidene group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides, nucleophiles like hydroxide (OH-) or cyanide (CN-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A stereoisomer with similar structure but different spatial arrangement.
(1S)-2-(Phenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A compound with a similar core structure but different substituents.
Uniqueness
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of the diphenylmethylidene group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54396-70-2 |
|---|---|
Molekularformel |
C23H26 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1S)-2-benzhydrylidene-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C23H26/c1-22(2)19-14-15-23(3,16-19)21(22)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3/t19?,23-/m0/s1 |
InChI-Schlüssel |
NWMZRBOMOBWJLX-BVHINDKJSA-N |
Isomerische SMILES |
C[C@]12CCC(C1)C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
Kanonische SMILES |
CC1(C2CCC(C2)(C1=C(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)

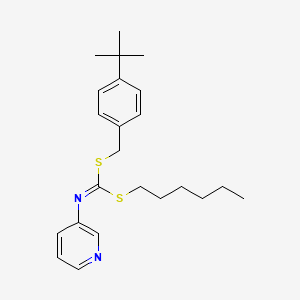
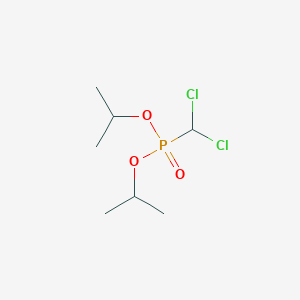
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)
